molecular formula C38H58ClNO3S B12751844 2-Pyridinecarboxylic acid, 5-((3-chloropropyl)thio)-, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl ester CAS No. 85446-89-5

2-Pyridinecarboxylic acid, 5-((3-chloropropyl)thio)-, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl ester

Cat. No.: B12751844
CAS No.: 85446-89-5
M. Wt: 644.4 g/mol
InChI Key: DSYAYYCEMJEPOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyridinecarboxylic acid, 5-((3-chloropropyl)thio)-, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl ester is a complex organic compound with a unique structure that combines elements of pyridinecarboxylic acid and benzopyran

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarboxylic acid, 5-((3-chloropropyl)thio)-, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl ester typically involves multiple steps. The initial step often includes the preparation of the pyridinecarboxylic acid derivative, followed by the introduction of the chloropropylthio group. The final step involves the esterification with the benzopyran derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The chloropropylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridinecarboxylic acid derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

2-Pyridinecarboxylic acid, 5-((3-chloropropyl)thio)-, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Pyridinecarboxylic acid derivatives
  • Benzopyran derivatives
  • Chloropropylthio compounds

Uniqueness

This compound is unique due to its combination of pyridinecarboxylic acid and benzopyran structures, which imparts distinct chemical and biological properties

Properties

CAS No.

85446-89-5

Molecular Formula

C38H58ClNO3S

Molecular Weight

644.4 g/mol

IUPAC Name

[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] 5-(3-chloropropylsulfanyl)pyridine-2-carboxylate

InChI

InChI=1S/C38H58ClNO3S/c1-26(2)13-9-14-27(3)15-10-16-28(4)17-11-21-38(8)22-20-33-31(7)35(29(5)30(6)36(33)43-38)42-37(41)34-19-18-32(25-40-34)44-24-12-23-39/h18-19,25-28H,9-17,20-24H2,1-8H3

InChI Key

DSYAYYCEMJEPOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C3=NC=C(C=C3)SCCCCl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.